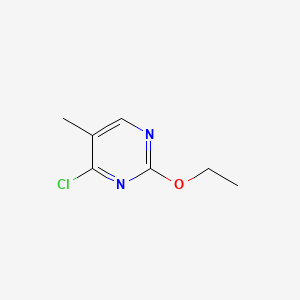

4-Chloro-2-ethoxy-5-methylpyrimidine

説明

4-Chloro-2-ethoxy-5-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chloro group at position 4, an ethoxy group at position 2, and a methyl group at position 4. Pyrimidines serve as critical intermediates in pharmaceuticals and agrochemicals due to their versatility in substitution patterns, which modulate electronic and steric properties. The synthesis of this compound involves a two-step process starting from 4,6-dichloro-5-methylpyrimidine, achieving a high yield (91%) under mild reaction conditions, as verified by MS and ¹H NMR . Its structural features make it a valuable scaffold for further functionalization in drug discovery and material science.

特性

IUPAC Name |

4-chloro-2-ethoxy-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-11-7-9-4-5(2)6(8)10-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURQWOQIYCTDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693798 | |

| Record name | 4-Chloro-2-ethoxy-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289384-90-2 | |

| Record name | 4-Chloro-2-ethoxy-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The hydroxyl group at position 4 undergoes substitution with chlorine via a two-step mechanism:

-

Activation : POCl₃ reacts with the hydroxy group to form a phosphorylated intermediate.

-

Nucleophilic Displacement : A base (e.g., triethylamine) abstracts a proton, facilitating chloride attack and releasing the chloro product.

-

Reactants :

-

2-ethoxy-4-hydroxy-5-methylpyrimidine (1 equiv)

-

POCl₃ (5–10 equiv)

-

Triethylamine (0.3–0.7 equiv)

-

-

Solvent : Toluene or dichloroethane

-

Conditions : 80°C for 1–2 hours

-

Workup : Quenching with ice water, extraction with dichloromethane, and crystallization.

Key Considerations

-

Base Selection : Triethylamine neutralizes HCl, preventing side reactions. Excess base may deprotonate the pyrimidine ring, altering reactivity.

-

Solvent Effects : Non-polar solvents like toluene improve selectivity by minimizing solvolysis of POCl₃.

-

Purity : Crystallization from n-pentane or heptane yields >99% pure product.

Nucleophilic Substitution of Dichloropyrimidine Precursors

An alternative route involves substituting chlorine in dichloropyrimidines with ethoxy groups. For example, 2,4-dichloro-5-methylpyrimidine can undergo selective ethoxylation at position 2 using sodium ethoxide (NaOEt).

Reaction Optimization

-

Substrate : 2,4-dichloro-5-methylpyrimidine

-

Reagent : Sodium ethoxide (1.1 equiv) in ethanol

Regioselectivity

The ethoxy group preferentially substitutes chlorine at position 2 due to electronic and steric factors:

-

Electronic Effects : Position 2 is more electrophilic in dichloropyrimidines due to the electron-withdrawing effects of adjacent chlorines.

-

Steric Hindrance : Bulky substituents at position 5 (methyl) disfavor substitution at position 4.

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

-

Chlorination : High yields but requires handling corrosive POCl₃.

-

Nucleophilic Substitution : Milder conditions but depends on dichloro precursor availability.

Scalability and Industrial Adaptations

化学反応の分析

Types of Reactions

4-Chloro-2-ethoxy-5-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

Substitution Products: Amino or alkoxy derivatives.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Aryl-substituted pyrimidines.

科学的研究の応用

4-Chloro-2-ethoxy-5-methylpyrimidine has several applications in scientific research:

Pharmaceuticals: It serves as a building block for the synthesis of various drugs with anti-inflammatory, antiviral, and anticancer properties.

Agrochemicals: Used in the development of herbicides and fungicides.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

作用機序

The mechanism of action of 4-Chloro-2-ethoxy-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and derivative used.

類似化合物との比較

Structural and Functional Group Analysis

Key structural analogs of 4-chloro-2-ethoxy-5-methylpyrimidine differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The substitution of fluorine (F) at position 5 (similarity score 0.94) increases electrophilicity compared to the methyl group in the target compound, making it more reactive in nucleophilic aromatic substitution .

- Steric Effects: Ethoxy (OEt) at position 2 provides moderate steric hindrance compared to bulkier groups like methoxymethyl (CH2OMe), which may hinder access to the reactive C4-Cl site .

- Functional Group Diversity: Carboxylate esters (e.g., COOEt at position 5) enable cross-coupling reactions, expanding utility in medicinal chemistry, whereas the ethoxy group in the target compound favors simpler substitution pathways .

Physicochemical Properties

- Solubility: The ethoxy group in the target compound improves solubility in organic solvents (e.g., DCM, THF) compared to fully nonpolar analogs like 4-chloro-2,6-dimethoxypyrimidine .

- Thermal Stability: Methyl and ethoxy substituents collectively enhance thermal stability (decomposition >200°C), whereas fluorinated derivatives may decompose at lower temperatures due to bond polarization .

生物活性

4-Chloro-2-ethoxy-5-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound's unique substitution pattern contributes to its reactivity and interaction with biological targets, making it a valuable compound in pharmaceutical and agrochemical research.

The molecular formula of this compound is , with a molecular weight of approximately 174.61 g/mol. The compound features a chloro group at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 5-position of the pyrimidine ring, which influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as an enzyme inhibitor by binding to the active site, thereby modulating various biochemical pathways. The compound's structure allows it to participate in nucleophilic substitution reactions, oxidation, and reduction processes, which are crucial for its biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : The compound has shown potential as an antiviral agent, inhibiting viral replication through interaction with viral enzymes.

- Anticancer Properties : Studies have demonstrated its efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies

- Antiviral Activity : A study published in the Journal of Medicinal Chemistry explored the antiviral properties of various pyrimidine derivatives, including this compound. Results indicated that this compound effectively inhibited the replication of certain viruses, showcasing its potential as a therapeutic agent against viral infections .

- Anticancer Research : In preclinical trials, this compound demonstrated significant cytotoxic effects on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells by activating caspase pathways .

- Anti-inflammatory Studies : Research conducted on animal models indicated that administration of this compound resulted in reduced levels of inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Antiviral, Anticancer | Different substitution pattern affects reactivity. |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Antifungal | More potent against fungal pathogens due to dual chlorination. |

| 4-Amino-5-chloro-2-(ethoxy)methylpyrimidine | Antimicrobial | Enhanced solubility leading to better bioavailability. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-ethoxy-5-methylpyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting chlorine at position 4 with ethoxy groups requires anhydrous conditions and a base like NaH to deprotonate the hydroxyl group. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions such as over-alkylation .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Below 60°C: incomplete reaction; Above 80°C: decomposition |

| Solvent | DMF/THF | Polar aprotic solvents enhance nucleophilicity |

| Base | NaH or K₂CO₃ | Stronger bases improve ethoxide formation |

Q. How can researchers characterize the purity and structure of this compound?

- Methodology : Use HPLC (with a C18 column and acetonitrile/water mobile phase) to assess purity (>95% required for biological assays). Structural confirmation via ¹H/¹³C NMR (key signals: δ ~1.3 ppm for ethoxy CH₃, δ ~2.5 ppm for methyl at C5) and HRMS (exact mass: 187.0645 g/mol) .

- Contamination Risks : Impurities like unreacted 4-chloro precursors or over-alkylated byproducts must be monitored via LC-MS.

Q. What are the primary reactivity pathways of this compound in medicinal chemistry?

- Methodology : The chlorine at position 4 is highly reactive toward nucleophilic substitution (e.g., with amines or thiols). The ethoxy group at position 2 is sterically hindered but can undergo hydrolysis under acidic conditions. Methyl at C5 stabilizes the ring but limits further functionalization .

- Reaction Table :

| Reaction Type | Reagents | Products | Application |

|---|---|---|---|

| Nucleophilic substitution | R-NH₂ | 4-Amino derivatives | Kinase inhibitors |

| Hydrolysis | H₂SO₄/H₂O | 2-Hydroxy analog | Prodrug synthesis |

Advanced Research Questions

Q. How do substituent positions on the pyrimidine ring influence bioactivity?

- Methodology : Compare analogs with structural variations (e.g., ethyl vs. methyl at C5, ethoxy vs. methoxy at C2). Use molecular docking to assess binding affinity to targets like DHFR or kinases. For example, replacing ethoxy with methylthio at C2 increases lipophilicity and improves membrane permeability .

- Case Study :

| Compound | Substituents | IC₅₀ (DHFR Inhibition) |

|---|---|---|

| 4-Chloro-2-ethoxy-5-methyl | C2=OEt, C5=CH₃ | 12 µM |

| 4-Chloro-2-methylthio-5-ethyl | C2=SMe, C5=CH₂CH₃ | 8 µM |

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability). For instance, discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., ATP concentration in kinase assays). Use meta-analysis of PubChem bioactivity data (AID 1259401) to identify outliers .

- Example : A reported IC₅₀ of 10 µM in a fluorometric assay may drop to 2 µM in a radiometric format due to interference from the ethoxy group.

Q. How can computational methods optimize the design of this compound derivatives?

- Methodology : Apply DFT calculations (e.g., Gaussian 16) to predict electrophilic regions (Fukui indices) for substitution. Molecular dynamics simulations (AMBER/NAMD) assess stability in binding pockets. For example, the ethoxy group’s orientation in solvent affects hydrogen bonding with target proteins .

Q. What are the best practices for handling and disposing of this compound in lab settings?

- Methodology : Store under argon at –20°C to prevent hydrolysis. Neutralize waste with 10% NaOH, then incinerate via certified hazardous waste services. Avoid aqueous disposal due to potential chloro-byproduct toxicity .

Contradictions and Open Questions

- Synthetic Yield vs. Purity : Higher temperatures (>80°C) improve reaction rates but degrade product quality. Balance via controlled heating and in-situ monitoring (e.g., FTIR for intermediate tracking) .

- Bioactivity Mechanisms : While the compound shows anti-inflammatory activity in murine models (ED₅₀ = 15 mg/kg), its exact molecular target (e.g., COX-2 vs. TNF-α) remains unresolved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。